
Tert-butyl 3-(2,2,2-Trifluoracetyl)piperidin-1-carboxylat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate serves as a crucial building block for synthesizing pharmaceuticals targeting various diseases. Its structural characteristics allow for modifications that can enhance binding affinity to biological targets .
Case Study : Research has demonstrated that derivatives of this compound exhibit significant activity against specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in treating metabolic disorders.
Organic Synthesis
This compound is utilized in constructing complex organic molecules due to its ability to participate in various chemical reactions such as oxidation, reduction, and substitution. Its unique trifluoroacetyl group allows for the introduction of additional functional groups or modifications of existing ones .
Reaction Type | Description |
---|---|
Oxidation | Converts ketone groups to carboxylic acids or aldehydes. |
Reduction | Converts ketones to alcohols using reducing agents like sodium borohydride. |
Substitution | The trifluoroacetyl group can be replaced with other functional groups under specific conditions. |
Biological Studies
The compound's structure makes it an essential tool in studying enzyme interactions and metabolic pathways. Its ability to modulate biochemical pathways can provide insights into cellular processes and disease mechanisms .
Biochemische Analyse
Biochemical Properties
Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain esterases, which catalyze the hydrolysis of ester bonds. The nature of these interactions often involves the formation of transient complexes, leading to changes in enzyme activity .
Cellular Effects
The effects of tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, thereby affecting downstream pathways that regulate cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins .
Molecular Mechanism
At the molecular level, tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit certain proteases by binding to their active sites, preventing substrate access. This binding interaction can also lead to changes in gene expression, as the compound may influence transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to degradation. These changes can affect its efficacy and the outcomes of biochemical experiments .
Dosage Effects in Animal Models
The effects of tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses may result in toxic effects, such as liver damage or altered metabolic function. It is crucial to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted through the urine. These interactions can influence metabolic flux and the levels of specific metabolites in the body .
Transport and Distribution
The transport and distribution of tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate within cells and tissues are essential for its biochemical effects. It can be transported by specific transporters or binding proteins that facilitate its movement across cell membranes. Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects .
Subcellular Localization
The subcellular localization of tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is crucial for its activity and function. It may be directed to specific organelles or compartments through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization can provide insights into its biochemical roles and mechanisms of action .
Vorbereitungsmethoden
The synthesis of tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .
Analyse Chemischer Reaktionen
Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Wirkmechanismus
The mechanism of action of tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The trifluoroacetyl group is known to enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions . The piperidine ring structure provides a scaffold for binding to biological targets, making it useful in drug design and development .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate can be compared with similar compounds such as tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate and tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate . These compounds share similar structural features but differ in their functional groups and reactivity . The presence of the trifluoroacetyl group in these compounds imparts unique chemical properties, making them valuable for various research applications .
Biologische Aktivität
Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate (CAS No. 884512-51-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on available research findings, including synthesis methods, pharmacological properties, and case studies.
Chemical Structure and Properties
Molecular Formula: C₁₂H₁₈F₃NO₃
Molecular Weight: 281.27 g/mol
MDL Number: MFCD11501653
Purity: ≥95%
The compound features a piperidine ring substituted with a tert-butyl group and a trifluoroacetyl moiety, which may contribute to its biological activity through enhanced lipophilicity and potential interactions with biological targets.
Antiviral Properties
The antiviral potential of piperidine derivatives has been explored in the context of viral infections, including Herpes simplex and Polio viruses. Compounds with similar functionalities have shown inhibitory effects on viral replication . While direct evidence for the antiviral activity of tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is not yet established, its structural components suggest it may possess similar properties.
Enzyme Inhibition
Piperidine derivatives are often evaluated for their ability to inhibit specific enzymes relevant to disease mechanisms. For example, some compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation . The trifluoroacetyl group may enhance binding affinity to these enzymes, warranting further investigation into the enzyme-inhibitory potential of tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate.
Synthesis and Evaluation
Research has focused on synthesizing various derivatives of piperidine and evaluating their biological activities. A study involving structural modifications indicated that the introduction of polar functional groups could improve aqueous solubility while balancing lipophilicity for optimal bioactivity . Such findings highlight the importance of structural optimization in enhancing the therapeutic potential of compounds like tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate.
Comparative Analysis
A comparative analysis of related compounds reveals that those with trifluoromethyl groups often exhibit enhanced biological activities due to increased metabolic stability and improved interactions with biological targets. These modifications can influence pharmacokinetics and bioavailability .
Eigenschaften
IUPAC Name |
tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-6-4-5-8(7-16)9(17)12(13,14)15/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIDPMIFPWKNKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678047 | |
Record name | tert-Butyl 3-(trifluoroacetyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884512-51-0 | |
Record name | tert-Butyl 3-(trifluoroacetyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.